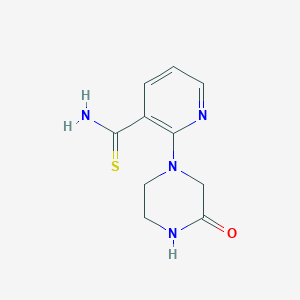

2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide

Description

Historical Context and Evolution of Pyridine-Carbothioamide Chemistry

The field of pyridine-carbothioamide chemistry has evolved from the foundational principles of heterocyclic chemistry into a specialized area of synthetic and medicinal research. Historically, the synthesis of pyridine (B92270), first isolated from coal tar, was a significant milestone in organic chemistry. researchgate.net The first synthesis of this heteroaromatic compound was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide. researchgate.net Over the decades, research has progressed from understanding the fundamental reactivity of the pyridine ring to creating highly functionalized derivatives. nih.gov

The incorporation of the carbothioamide group onto the pyridine scaffold marked a key development, driven by the search for new chemical entities with unique biological activities. nih.gov Early work focused on the synthesis of simple thionicotinamides, which were recognized as versatile intermediates for constructing more complex molecules, particularly in the pharmaceutical sector. nih.gov Subsequent research has led to the development of a variety of pyridine carbothioamide analogs, which have been investigated for a range of biological effects, including anti-inflammatory and enzyme inhibitory activities. mdpi.comresearchgate.netnih.gov This evolution reflects a strategic trend in medicinal chemistry: the deliberate combination of established pharmacophores to generate novel compounds with potentially enhanced efficacy and unique mechanisms of action. researchgate.net

The pyridine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug design. nih.govdntb.gov.uawisdomlib.org As a six-membered heteroaromatic ring containing one nitrogen atom, it is structurally analogous to benzene (B151609) but possesses distinct electronic properties. nih.govbiosynce.com The nitrogen atom imparts a dipole moment and makes the ring electron-deficient, which influences its reactivity, favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govnih.gov

The significance of pyridine derivatives is vast, spanning multiple fields:

Medicinal Chemistry : The pyridine nucleus is a component of numerous natural products, including vitamins (niacin, pyridoxine) and alkaloids. nih.gov It is a key pharmacophore in a multitude of approved drugs, where its nitrogen atom often acts as a hydrogen bond acceptor, enhancing binding to biological targets and improving pharmacokinetic properties like water solubility. researchgate.netwisdomlib.orgnih.gov

Organic Synthesis : Pyridine and its derivatives serve as essential solvents, catalysts, and versatile building blocks for the synthesis of complex organic molecules. nih.govnih.gov

Agrochemicals and Materials Science : Pyridine derivatives are integral to the manufacturing of many herbicides, insecticides, and functional materials. nih.gov

The structural and electronic versatility of the pyridine ring allows chemists to finely tune the steric and electronic properties of molecules, which is crucial for achieving regioselective and stereoselective reactions in complex synthetic routes. mdpi.com

| Area of Significance | Key Roles and Properties | Examples |

|---|---|---|

| Medicinal Chemistry | Pharmacophore in drugs, hydrogen bond acceptor, improves solubility. researchgate.netwisdomlib.orgnih.gov | Niacin (Vitamin B3), Isoniazid (Antitubercular), Imatinib (Anticancer). researchgate.netmdpi.com |

| Organic Synthesis | Catalyst, basic solvent, versatile building block. nih.govnih.gov | Hantzsch pyridine synthesis, ligand in metal catalysis. nih.govresearchgate.net |

| Natural Products | Core structure of vitamins and alkaloids. nih.gov | Nicotine, Pyridoxine (Vitamin B6). nih.gov |

| Agrochemicals | Precursor for herbicides and fungicides. nih.gov | Paraquat, Clopyralid. |

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. researchgate.netwisdomlib.org This substitution significantly alters the functional group's chemical properties, making it a valuable tool in organic and medicinal chemistry. nih.gov Compared to amides, thioamides exhibit altered nucleophilicity and hydrogen bonding capabilities, and the C-N bond has a greater rotational barrier. wisdomlib.orgnih.gov Thioamides are more reactive towards both electrophiles and nucleophiles, rendering them useful as synthetic intermediates. researchgate.net

Key aspects of thioamide and carbothioamide functionalities include:

Synthesis : Thioamides are commonly prepared by the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. wisdomlib.org Other methods include the Willgerodt-Kindler reaction and the reaction of nitriles with hydrogen sulfide. wisdomlib.org

Bioisosterism : In medicinal chemistry, the thioamide group serves as a bioisostere for the amide bond. This substitution can lead to improved metabolic stability towards enzymatic hydrolysis and enhanced affinity for biological targets. researchgate.netresearchgate.net

Heterocycle Synthesis : The carbothioamide group, particularly in the form of thiosemicarbazide (B42300) and its derivatives, is a crucial building block for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as pyrazolines, thiazoles, and thiadiazoles. dntb.gov.uamdpi.comnih.gov The condensation reaction of a carbothioamide with a suitable precursor is a common and effective method for constructing these ring systems. dntb.gov.ua

Rationale for Investigating 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide: Bridging Pyridine and Oxopiperazine Architectures

The scientific rationale for synthesizing and investigating this compound is grounded in the well-established drug design strategy of molecular hybridization. This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for improved affinity, enhanced efficacy, or a novel pharmacological profile compared to the individual components. researchgate.netresearchgate.net

In this specific compound, three key structural motifs are combined:

Pyridine Ring : As previously discussed, this is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide key interaction points (e.g., hydrogen bonding) with biological targets. nih.govresearchgate.net

Oxopiperazine Moiety : The piperazine (B1678402) ring and its derivatives, including oxopiperazines, are among the most common heterocyclic scaffolds found in pharmaceuticals. mdpi.comresearchgate.net The piperazine nucleus is present in drugs with a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic effects. nih.govnih.gov Its two nitrogen atoms can modulate aqueous solubility and basicity and provide handles for further chemical modification. mdpi.com The oxopiperazine core maintains these features while introducing a lactam group, providing additional structural rigidity and potential hydrogen bonding sites. mdpi.com

Carbothioamide Group : This functional group acts as a versatile linker and a pharmacophore in its own right. It is a key precursor for synthesizing various heterocyclic systems and has been incorporated into molecules to achieve diverse biological effects. nih.govdntb.gov.ua

The specific linkage in the target molecule—a piperazine at the C-2 position of pyridine—has been explored in other contexts. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized as potent urease inhibitors, demonstrating the viability of this structural arrangement for creating biologically active compounds. researchgate.net By combining these three moieties, researchers aim to create a novel chemical entity that leverages the advantageous properties of each component to explore new regions of chemical space and identify potential leads for drug discovery.

Current Research Gaps and Future Directions in Pyridine-Oxopiperazine Conjugates

Despite the extensive research into pyridine and piperazine derivatives individually, the specific area of pyridine-oxopiperazine conjugates remains relatively underexplored. The primary research gap is the lack of synthesized and characterized compounds featuring this precise structural combination, including the title compound, this compound.

Future research in this area should be directed toward several key objectives:

Synthesis and Structural Elucidation : The foremost task is the development of robust synthetic pathways to produce a library of pyridine-oxopiperazine conjugates. This would involve varying substituents on both the pyridine and oxopiperazine rings to enable comprehensive Structure-Activity Relationship (SAR) studies.

Broad Biological Screening : Given the wide spectrum of activities associated with the parent scaffolds, these new hybrids should be screened against a diverse range of biological targets. researchgate.net Potential areas of investigation include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition assays to uncover their therapeutic potential. researchgate.netresearchgate.net

Computational and Mechanistic Studies : In silico studies, such as molecular docking, can help identify potential biological targets and rationalize observed activities. researchgate.net Mechanistic studies would be crucial to understand how these hybrid molecules exert their biological effects at a molecular level.

Pharmacokinetic Profiling : A significant future direction involves evaluating the drug-likeness of these compounds. Investigating their physicochemical properties, such as solubility and metabolic stability, will be essential for assessing their potential for further development. mdpi.com While piperazine is often included to improve such properties, the effect of the complete hybrid structure must be empirically determined.

Overview of Key Methodologies and Theoretical Frameworks Applicable to the Compound

A combination of advanced experimental and computational methodologies is essential for the comprehensive study of this compound and its analogs.

Experimental Methodologies:

Synthesis : The synthesis would likely involve a multi-step process, beginning with the formation of the substituted pyridine core, followed by the introduction of the oxopiperazine moiety, often via nucleophilic aromatic substitution. The final step would involve the conversion of a nitrile or amide group at the 3-position of the pyridine ring into the desired carbothioamide functionality.

Structural Characterization : A suite of spectroscopic techniques is required to confirm the identity and purity of the synthesized compounds. These include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. mdpi.comdntb.gov.ua For unambiguous structural determination, single-crystal X-ray crystallography is the definitive method. dntb.gov.ua

Theoretical and Computational Frameworks:

Molecular Docking : This computational technique is used to predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor active site. It is instrumental in prioritizing compounds for synthesis and biological testing and for understanding potential mechanisms of action. researchgate.netnih.gov

Density Functional Theory (DFT) : DFT calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. dntb.gov.ua This framework can be used to calculate properties like HOMO-LUMO energy gaps, which relate to chemical reactivity, and to generate Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack. mdpi.com

ADME Prediction : In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help assess the potential drug-likeness of a compound early in the discovery process, identifying potential liabilities that may hinder its development. nih.gov

| Category | Methodology | Purpose |

|---|---|---|

| Experimental | Multi-step Organic Synthesis | To create the target compound and its analogs. |

| Spectroscopic Analysis (NMR, MS, IR, X-ray Crystallography) | To confirm the chemical structure, purity, and stereochemistry. dntb.gov.ua | |

| Theoretical/Computational | Molecular Docking | To predict binding modes with biological targets and guide SAR. researchgate.netnih.gov |

| Density Functional Theory (DFT) | To analyze electronic structure, molecular orbitals, and chemical reactivity. mdpi.comdntb.gov.ua | |

| In Silico ADME Prediction | To evaluate drug-likeness and predict pharmacokinetic properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxopiperazin-1-yl)pyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c11-9(16)7-2-1-3-13-10(7)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H2,11,16)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPOIHHEPBTQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 3 Oxopiperazin 1 Yl Pyridine 3 Carbothioamide

Retrosynthetic Analysis and Key Disconnections for the Pyridine-Oxopiperazine-Carbothioamide System

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide, several key disconnections can be proposed.

Disconnection 1 (C-N Bond): The most logical primary disconnection is the bond between the pyridine (B92270) C2 position and the piperazinone nitrogen. This bond is an aryl-nitrogen bond, suggesting its formation via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to two key synthons: a 2-substituted pyridine derivative (e.g., 2-halopyridine) and 2-oxopiperazine.

Disconnection 2 (C-C Bond): The bond between the pyridine C3 position and the carbothioamide carbon can be disconnected. This suggests a precursor pyridine with a functional group at the C3 position, such as a nitrile or a carboxylic acid, that can be converted into the carbothioamide.

Disconnection 3 (Carbothioamide): The carbothioamide group itself can be disconnected, tracing it back to a nitrile precursor (Pyridine-3-carbonitrile). The conversion of a nitrile to a primary thioamide is a well-established transformation, typically achieved using a sulfurating agent like hydrogen sulfide (H₂S) or its equivalents.

These disconnections suggest that key precursors for the synthesis would include 2-chloro-3-cyanopyridine and 2-oxopiperazine.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be developed to construct the target molecule.

A plausible convergent route would be:

Synthesis of Key Intermediates:

Intermediate A: 2-Chloro-3-cyanopyridine. This is a common starting material in pyridine chemistry.

Intermediate B: 2-Oxopiperazine. This can be synthesized from ethylenediamine and chloroacetyl chloride.

Coupling Reaction: The crucial step is the coupling of 2-chloro-3-cyanopyridine with 2-oxopiperazine. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the oxopiperazine displaces the chloride on the electron-deficient pyridine ring. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to yield 2-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile.

Final Transformation: The nitrile group of the coupled product is then converted to the carbothioamide. This is commonly done by bubbling hydrogen sulfide gas through a basic solution (e.g., pyridine/triethylamine) of the nitrile or by using other sulfur sources like sodium hydrosulfide (NaSH). mdpi.com

A divergent approach begins with a common pyridine-based precursor that is subsequently modified to introduce the oxopiperazine and carbothioamide functionalities. nih.gov This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

A potential divergent pathway could start from 2-aminopyridine-3-carbonitrile:

Elaboration of the Oxopiperazine Ring: The 2-amino group can be functionalized to build the oxopiperazine ring. This multi-step process could involve:

Alkylation with an ethyl bromoacetate derivative.

Reduction of the ester and subsequent cyclization.

Alternatively, reaction with chloroacetyl chloride followed by intramolecular cyclization.

Thioamide Formation: As in the convergent approach, the final step would be the conversion of the nitrile at the C3 position into the carbothioamide group.

This divergent route allows for the synthesis of various analogs by modifying the building blocks used to construct the oxopiperazine ring.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of this compound, two key steps warrant careful optimization: the C-N coupling reaction and the thioamidation of the nitrile.

For the SNAr coupling of 2-chloro-3-cyanopyridine and 2-oxopiperazine, several parameters can be adjusted:

| Parameter | Variation | Expected Outcome |

| Base | K₂CO₃, Cs₂CO₃, DBU | Stronger, non-nucleophilic bases can accelerate the reaction. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex). |

| Temperature | 80 - 150 °C | Higher temperatures typically increase the reaction rate. |

For the conversion of the nitrile to the thioamide, the choice of sulfurating agent and reaction conditions is crucial to avoid side reactions.

| Parameter | Variation | Expected Outcome |

| Sulfur Source | H₂S gas, NaSH, Lawesson's Reagent | H₂S in a basic solution is a classic method. NaSH can be a more convenient alternative. mdpi.com |

| Solvent | Pyridine, Ethanol, Methanol | The solvent choice can affect the solubility of reactants and the reaction rate. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient and prevent degradation. |

While SNAr is a viable option for the C-N bond formation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative. thieme-connect.comnih.govresearchgate.net This method is especially useful if the pyridine ring is not sufficiently electron-deficient for SNAr to proceed efficiently.

The reaction would involve a palladium or copper catalyst to couple 2-chloro-3-cyanopyridine with 2-oxopiperazine.

Typical Buchwald-Hartwig Conditions:

Catalyst: Pd(OAc)₂, Pd₂(dba)₃

Ligand: BINAP, Xantphos, or other phosphine-based ligands

Base: NaOt-Bu, Cs₂CO₃

Solvent: Toluene, Dioxane

The choice of ligand is critical for achieving high yields and selectivity. Transition metal catalysis has become an indispensable tool for the functionalization of pyridine rings, allowing for the formation of C-C, C-N, and C-O bonds under relatively mild conditions. rsc.orgnih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions provides insight for optimization and troubleshooting.

Mechanism of SNAr Coupling: The reaction proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophilic nitrogen of 2-oxopiperazine attacks the electron-deficient C2 carbon of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridine ring and the cyano group.

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the pyridine ring and yielding the coupled product.

Mechanism of Nitrile to Thioamide Conversion: The conversion of a nitrile to a primary thioamide using H₂S in the presence of a base (like triethylamine or pyridine) is believed to proceed as follows:

The base activates the H₂S to form the hydrosulfide anion (HS⁻), a potent nucleophile.

The HS⁻ attacks the electrophilic carbon of the nitrile group, breaking the C≡N triple bond and forming a thioimidate intermediate.

This intermediate then undergoes tautomerization to the more stable thioamide form. researchgate.netresearchgate.netchemrxiv.org

This detailed analysis provides a comprehensive framework for the successful synthesis of this compound through logical, strategic, and optimized chemical transformations.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multi-gram or kilogram laboratory quantities introduces a set of challenges that are not always apparent at the small scale. Careful consideration of various factors is crucial to ensure a safe, efficient, and reproducible process.

Key areas of focus for the scale-up of this synthesis include the management of reaction exotherms, efficient and safe handling of reagents, optimization of reaction conditions to minimize byproduct formation, and the development of robust and scalable purification methods.

Reaction Monitoring and Control:

Effective monitoring of reaction progress is critical during scale-up. What might be a rapid and complete reaction on a small scale could be slower or encounter mixing issues in a larger vessel. The following table outlines key monitoring parameters for a hypothetical key step, such as the nucleophilic aromatic substitution to introduce the piperazine (B1678402) moiety.

| Parameter | Small-Scale Monitoring | Scale-Up Monitoring | Rationale for Change |

| Reaction Progress | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | HPLC provides more accurate quantitative data on reactant consumption and product formation, which is crucial for determining reaction endpoints and identifying potential impurities. |

| Temperature | External oil bath temperature | Internal reaction temperature probe | Direct measurement of the internal temperature is essential to control potential exotherms and ensure consistent reaction conditions throughout the larger volume. |

| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Mechanical stirrers provide more efficient mixing for larger volumes and viscous reaction mixtures, preventing localized overheating and ensuring homogeneity. |

Reagent Handling and Stoichiometry:

The addition of reagents at a larger scale requires careful control to manage heat evolution and maintain optimal concentrations. For instance, the addition of a reactive intermediate might be done dropwise on a small scale, but would necessitate the use of an addition funnel or a syringe pump for a controlled feed rate during scale-up. Adjusting stoichiometry may also be necessary, as slight excesses of a reagent that are inconsequential on a small scale can lead to significant purification challenges when scaled up.

Thionation Step Considerations:

The conversion of a nitrile or amide precursor to the final carbothioamide is a critical transformation. Thionating agents like Lawesson's reagent are commonly used. However, their use on a larger scale presents specific challenges. The reaction can be exothermic, and the byproducts can complicate purification.

| Challenge | Mitigation Strategy |

| Exothermicity | Slow, portion-wise addition of the thionating agent; efficient cooling of the reaction vessel. |

| Byproduct Removal | Development of a non-chromatographic workup, such as extraction or crystallization, to remove phosphorus-containing byproducts, which can be difficult to separate by column chromatography on a large scale. mdpi.com |

| Solvent Choice | Utilizing high-boiling solvents can facilitate the reaction but may require high-vacuum distillation for removal, which can be energy-intensive and potentially degrade the product. mdpi.com |

Purification Strategies:

Purification is often a major bottleneck in scaling up a synthesis. While column chromatography is a powerful tool for small-scale purification, it becomes less practical and more expensive at larger scales. Therefore, developing alternative purification methods is paramount.

| Purification Method | Small-Scale Application | Scale-Up Feasibility | Considerations |

| Column Chromatography | Primary method for purification. | Generally not feasible for large quantities due to solvent consumption and time. | Reserved for final polishing of high-purity material if absolutely necessary. |

| Crystallization | Often used for final product isolation. | Highly desirable and scalable method for purification. | Requires significant optimization of solvent systems and conditions to achieve good recovery and purity. |

| Extraction | Used in workup to remove impurities. | A key and scalable technique for initial purification. | Solvent selection and the number of extractions need to be optimized for efficiency. |

| Distillation | Used for purification of volatile liquids. | Applicable if intermediates are thermally stable liquids. | Requires appropriate vacuum and temperature control to avoid decomposition. |

Safety Considerations:

A thorough safety assessment is non-negotiable before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. The toxicity and handling requirements of all chemicals, especially any malodorous sulfur-containing compounds generated during the thionation step, must be carefully considered and appropriate personal protective equipment and engineering controls (e.g., fume hoods) must be in place.

Advanced Structural Elucidation and Conformational Analysis of 2 3 Oxopiperazin 1 Yl Pyridine 3 Carbothioamide

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

The definitive structural assignment of a novel compound like 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide would heavily rely on a combination of high-resolution spectroscopic methods. These techniques provide complementary information to piece together the molecular puzzle from the atomic to the functional group level.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, HSQC)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For the title compound, a suite of NMR experiments would be required to assign every proton and carbon atom and to establish their connectivity.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (J-coupling), which show which protons are adjacent to one another. For instance, protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), while protons on the piperazine (B1678402) ring would be found in the aliphatic region (typically δ 2.5-4.5 ppm).

¹³C NMR: This provides a signal for each unique carbon atom in the molecule. The chemical shifts would help identify the carbon types, such as the C=S of the carbothioamide, the C=O of the oxopiperazine, and the distinct carbons of the pyridine and piperazine rings.

2D-NMR (e.g., HSQC, HMBC, COSY): Two-dimensional NMR experiments are crucial for assembling the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons, allowing for the tracing of proton networks within the pyridine and piperazine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is indispensable for connecting the different fragments of the molecule, for example, linking the pyridine ring to the piperazine ring and the carbothioamide group.

A hypothetical data table for the types of signals expected is presented below. Note: These are representative values for similar structures and not actual experimental data for the title compound.

| Hypothetical NMR Data | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~8.0-8.5 | ~135-140 |

| Pyridine-H5 | ~7.2-7.6 | ~120-125 |

| Pyridine-H6 | ~8.5-8.9 | ~150-155 |

| Piperazine-CH₂N(Py) | ~3.5-4.0 | ~45-50 |

| Piperazine-CH₂C=O | ~3.3-3.8 | ~40-45 |

| Piperazine-CH₂NH | ~2.8-3.2 | ~40-45 |

| C=O (Amide) | - | ~165-170 |

| C=S (Thioamide) | - | ~190-200 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a vital tool for determining the precise elemental formula of a compound and for gaining structural insights through fragmentation patterns. An ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) experiment would yield an exact mass of the protonated molecule [M+H]⁺. This experimentally determined mass would be compared to the calculated mass for the expected formula, C₁₀H₁₂N₄OS, to confirm the elemental composition with high accuracy (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) experiments would involve isolating the parent ion and inducing fragmentation. The resulting fragment ions would provide evidence for the molecule's structure. For example, cleavage between the pyridine and piperazine rings or fragmentation of the piperazine ring itself would produce predictable smaller ions, helping to confirm the connectivity of the molecular subunits.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the amide in the piperazine ring (around 3200-3400 cm⁻¹), the C=O stretch of the amide (a strong band around 1650-1680 cm⁻¹), C-N stretches, and vibrations associated with the pyridine ring and the C=S group (which can be complex and appear in the 800-1400 cm⁻¹ region).

Raman Spectroscopy: This technique is particularly sensitive to symmetric vibrations and bonds involving less polar groups. It would be useful for identifying the C=S bond and the vibrations of the aromatic pyridine ring.

| Hypothetical Vibrational Data | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | Amide | 3200-3400 |

| C-H Stretch (Aromatic) | Pyridine | 3000-3100 |

| C-H Stretch (Aliphatic) | Piperazine | 2850-3000 |

| C=O Stretch (Amide) | Oxopiperazine | 1650-1680 |

| C=C, C=N Stretches | Pyridine | 1400-1600 |

| C=S Stretch | Carbothioamide | 800-1400 |

X-ray Crystallography for Solid-State Structure and Tautomerism Studies

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. Furthermore, it would reveal details about the planarity of the pyridine ring, the conformation of the piperazine ring (e.g., chair, boat, or twist-boat), and the relative orientation of these rings. Crucially, crystallography can identify the location of hydrogen atoms, which would definitively resolve any potential tautomerism, such as the amide-imidol or thioamide-thioimidol forms.

Conformational Analysis and Stereochemical Considerations

Beyond a static structure, understanding the dynamic behavior of the molecule in solution is key. The presence of single bonds, like the one connecting the pyridine and piperazine rings, allows for rotation, which can lead to different conformations.

Dynamic NMR Studies for Rotational Barriers and Conformational Equilibria

The rotation around the pyridine-piperazine bond may be hindered due to steric effects, leading to the existence of different rotational isomers (rotamers) that can be observed by NMR. At low temperatures, the rotation might be slow enough on the NMR timescale to show separate signals for each rotamer. As the temperature is increased, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the NMR spectra at various temperatures, it is possible to calculate the energy barrier to this rotation (ΔG‡), providing quantitative insight into the molecule's conformational flexibility. Similarly, dynamic NMR could be used to study the ring-flipping equilibrium of the piperazine ring.

Chiroptical Spectroscopy for Absolute Stereochemistry (if applicable)

An analysis of the molecular structure of this compound reveals the absence of any stereocenters. A stereocenter is a carbon atom bonded to four different substituent groups, which is a common source of chirality in organic molecules. As this compound does not possess a chiral center and is not subject to other forms of chirality such as atropisomerism, it is considered an achiral molecule.

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a sample. However, these phenomena are exclusively exhibited by chiral substances.

Since this compound is achiral, it does not have a non-superimposable mirror image (enantiomer) and therefore does not possess an absolute stereochemistry that would require determination. The molecule will not exhibit a signal in chiroptical spectroscopic analyses. Consequently, the application of chiroptical spectroscopy for the purpose of elucidating its absolute stereochemistry is not applicable. A review of scientific literature confirms that no studies on the chiroptical properties of this specific compound have been published, which is consistent with its achiral nature.

Theoretical and Computational Chemistry Studies of 2 3 Oxopiperazin 1 Yl Pyridine 3 Carbothioamide

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, the distribution of electron density, and the nature of chemical bonds. For a molecule like 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide, a DFT analysis would provide fundamental insights into its stability and reactivity.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity and greater polarizability. nih.govnih.gov

In computational studies of similar heterocyclic compounds, the HOMO is often localized over the more electron-rich portions of the molecule, such as the pyridine (B92270) ring or the carbothioamide group, while the LUMO may be distributed across the π-conjugated system. nih.govscirp.org The analysis also involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are susceptible to interaction with other chemical species. nih.gov

Table 1: Illustrative Data from a DFT-Based Molecular Orbital Analysis

| Parameter | Description | Typical Information Yielded |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. mdpi.com |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | Helps in understanding the polarity of bonds. |

| MEP Map | Molecular Electrostatic Potential Surface | Visualizes electrophilic and nucleophilic sites. |

Conformational Landscape Exploration and Energy Minima Identification through Computational Methods

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Computational methods are employed to explore the conformational landscape and identify the most stable, low-energy conformers.

This process typically involves a systematic or stochastic search of the potential energy surface of the molecule. By rotating the rotatable bonds—such as the bond connecting the piperazine (B1678402) ring to the pyridine ring and the bond within the carbothioamide group—a multitude of possible conformations are generated. The energies of these conformers are then calculated using methods like molecular mechanics or more accurate quantum chemical methods to identify the global and local energy minima.

Studies on similar heterocyclic structures have shown that different conformers can have significantly different energies and that the most stable conformation in the gas phase may differ from that in solution or in the solid state. mdpi.com Identifying these stable conformers is crucial for understanding how the molecule might interact with biological targets or other molecules.

Reactivity Prediction and Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, provide a suite of conceptual descriptors that help in predicting the reactivity of a molecule. mdpi.com These descriptors are derived from the variations in energy as a function of the number of electrons.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic nature. |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. dntb.gov.ua

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Comparing the predicted spectrum with an experimental one can aid in the assignment of vibrational modes to specific functional groups, such as the C=O and C=S stretching vibrations of the oxopiperazine and carbothioamide moieties, respectively, and the various vibrations of the pyridine ring. researchgate.netnih.gov

NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane) and can be compared with experimental NMR data to confirm the molecular structure and assign specific resonances to the corresponding nuclei in the molecule. nih.govscispace.com

Table 3: Example of Predicted vs. Experimental Spectroscopic Data Comparison

| Spectroscopic Data | Computational Prediction | Experimental Result | Application |

| IR Frequency (C=O stretch) | Calculated wavenumber (cm⁻¹) | Observed wavenumber (cm⁻¹) | Structural confirmation, functional group identification. nih.gov |

| 1H NMR Chemical Shift (Pyridine H) | Calculated shift (ppm) | Observed shift (ppm) | Structure elucidation, assignment of proton signals. scispace.com |

| 13C NMR Chemical Shift (C=S) | Calculated shift (ppm) | Observed shift (ppm) | Confirmation of carbon skeleton and functional groups. mdpi.com |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in an aqueous solution. researchgate.net MD simulations model the movements of atoms and molecules over time based on a classical force field, providing insights into dynamic processes and the influence of the solvent.

For this compound, an MD simulation in a box of water molecules would reveal:

Solvation Structure: How water molecules arrange around the solute, including the formation of hydrogen bonds between the solvent and the polar groups of the molecule (e.g., the amide, carbonyl, and carbothioamide groups).

Conformational Dynamics: How the molecule's conformation changes over time in solution, providing a more realistic picture of its flexibility compared to gas-phase calculations.

Transport Properties: Information related to diffusion and how the molecule moves through the solvent.

MD simulations are particularly important for understanding how a molecule will behave in a biological environment, as the interactions with the surrounding water molecules can significantly affect its shape and reactivity. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of 2 3 Oxopiperazin 1 Yl Pyridine 3 Carbothioamide

Transformations Involving the Carbothioamide Moiety

The carbothioamide group (-CSNH2) is a versatile functional group known for its rich reaction chemistry, serving as a precursor for the synthesis of various heterocyclic systems and other functional groups.

The carbothioamide moiety contains both nucleophilic (sulfur and nitrogen atoms) and electrophilic (carbon atom) centers, allowing it to react with a variety of reagents. While specific studies on 2-(3-oxopiperazin-1-yl)pyridine-3-carbothioamide are not extensively documented, the reactivity can be inferred from the known chemistry of related pyridine-carbothioamide derivatives.

Reactions with Electrophiles: The sulfur atom of the carbothioamide group is a soft nucleophile and readily reacts with electrophiles. For instance, alkylation with alkyl halides can lead to the formation of S-alkylated products (thioimidates). Acylation with acyl chlorides or anhydrides can occur at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the acylating agent.

Reactions with Nucleophiles: The carbon atom of the carbothioamide is electrophilic and can be attacked by nucleophiles. Hydrolysis, though generally slower for thioamides compared to amides, can convert the carbothioamide to the corresponding carboxamide, and subsequently to the carboxylic acid, under acidic or basic conditions. Aminolysis, the reaction with amines, can lead to the formation of amidines.

A summary of potential reactions with electrophiles and nucleophiles is presented below:

| Reagent Type | Example Reagent | Potential Product |

| Alkylating Agent | Methyl Iodide (CH₃I) | S-methyl isothioamide derivative |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | N-acetyl or S-acyl derivative |

| Hydrolyzing Agent | H₃O⁺ / H₂O or OH⁻ / H₂O | 2-(3-Oxopiperazin-1-yl)pyridine-3-carboxamide |

| Aminating Agent | Primary or Secondary Amine | N-substituted amidine derivative |

Note: This table is based on the general reactivity of carbothioamides and specific studies on this compound may yield different results.

The pyridine-3-carbothioamide scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The presence of the carbothioamide group adjacent to the pyridine (B92270) nitrogen and the 2-position substituent provides opportunities for various intramolecular and intermolecular cyclization reactions.

One common transformation is the Hantzsch thiazole (B1198619) synthesis, where the carbothioamide reacts with α-halocarbonyl compounds to form a thiazole ring. In the case of this compound, this would lead to the formation of a thiazolo[5,4-b]pyridine (B1319707) system.

Another important class of reactions involves cyclization with reagents containing two electrophilic centers, which can react with both the sulfur and nitrogen atoms of the carbothioamide. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings, resulting in a pyrimido[4,5-b]pyridine core.

| Reagent | Fused Heterocycle Formed |

| α-Haloketones (e.g., phenacyl bromide) | Thiazolo[5,4-b]pyridine |

| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrimido[4,5-b]pyridine |

| Phosgene or thiophosgene (B130339) equivalents | Thiazolo[5,4-b]pyridin-2(3H)-one/thione |

Note: The specific reaction conditions and the nature of the substituent at the 2-position of the pyridine ring can influence the course and outcome of these cyclization reactions.

The carbothioamide moiety can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation: Oxidation of the carbothioamide group can lead to several products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents may lead to the formation of a disulfide linkage between two molecules. Stronger oxidizing agents can convert the carbothioamide to the corresponding carboxamide or even the nitrile. In some cases, oxidative cyclization can occur, leading to the formation of heterocyclic rings such as 1,2,4-thiadiazoles, particularly in the presence of other reactive functional groups.

Reduction: The carbothioamide group can be reduced to an aminomethyl group (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), Raney nickel, and catalytic hydrogenation. This reaction provides a route to introduce a flexible aminomethyl linker at the 3-position of the pyridine ring.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation to Amide | Hydrogen Peroxide (H₂O₂), m-CPBA | -CONH₂ |

| Oxidative Dimerization | Iodine (I₂), Base | Disulfide (-S-S-) |

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | -CH₂NH₂ |

| Desulfurization | Raney Nickel | -CH₂NH₂ |

Note: The presence of other reducible or oxidizable groups within the molecule, such as the pyridine ring or the oxopiperazine lactam, needs to be considered for selective transformations.

Reactions at the Pyridine Nitrogen and Ring System

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the 2-(3-oxopiperazin-1-yl) group, which is an electron-donating group, is expected to activate the pyridine ring towards electrophilic substitution and influence the regioselectivity of such reactions.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can be readily alkylated with alkyl halides to form pyridinium (B92312) salts or oxidized with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide.

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the activating effect of the 2-(3-oxopiperazin-1-yl) substituent would facilitate such reactions. Electrophilic attack is predicted to occur at the positions ortho and para to the activating group, which are the 3- and 5-positions of the pyridine ring. Given that the 3-position is already substituted, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is most likely to occur at the 5-position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In this molecule, the 2-position is already substituted. Nucleophilic attack at the 4- or 6-positions would likely require the presence of a good leaving group at that position.

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation, typically using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. This transformation significantly alters the geometry and electronic properties of the molecule.

| Reaction Type | Reagent(s) | Potential Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium salt |

| N-Oxidation | m-CPBA | Pyridine-N-oxide derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ | 5-Nitro derivative |

| Catalytic Hydrogenation | H₂, Pd/C | 2-(3-Oxopiperazin-1-yl)piperidine-3-carbothioamide |

Note: The regioselectivity of electrophilic substitution will be strongly influenced by the directing effect of the 2-(3-oxopiperazin-1-yl) group.

Modifications of the Oxopiperazine Ring

The oxopiperazine ring contains a secondary amine and a lactam (cyclic amide) functionality, both of which are amenable to chemical modification.

N-Alkylation and N-Acylation: The secondary amine (NH) group of the oxopiperazine ring is nucleophilic and can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides under basic conditions. This allows for the introduction of a wide variety of substituents at this position, which can be used to modulate the physicochemical and pharmacological properties of the molecule.

Reduction of the Lactam: The lactam carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the 3-oxopiperazine ring into a piperazine (B1678402) ring.

Ring Opening: Under harsh hydrolytic conditions (strong acid or base and high temperatures), the lactam ring can undergo hydrolysis, leading to the formation of an amino acid derivative.

| Reaction Type | Reagent(s) | Product Feature |

| N-Alkylation | Alkyl Halide, Base | Substituted piperazine nitrogen |

| N-Acylation | Acyl Chloride, Base | N-Acyl oxopiperazine |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | Piperazine ring |

| Ring Opening (Hydrolysis) | Strong Acid or Base | Amino acid derivative |

Note: The chemoselectivity of these reactions needs to be considered, as other functional groups in the molecule may also be reactive under the same conditions.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound raises important questions of regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity:

Electrophilic Attack on the Carbothioamide: As discussed, electrophiles can attack the sulfur or the nitrogen atom of the carbothioamide. The outcome is often dependent on the nature of the electrophile (hard vs. soft) and the reaction conditions.

Electrophilic Substitution on the Pyridine Ring: The 2-(3-oxopiperazin-1-yl) group is an ortho, para-director. Therefore, electrophilic substitution on the pyridine ring is expected to be highly regioselective, favoring the 5-position.

Cyclization Reactions: The regioselectivity of cyclization reactions to form fused heterocycles will depend on the nature of the cyclizing agent and the relative nucleophilicity of the different atoms involved in the ring closure.

Stereoselectivity:

Reactions at the Oxopiperazine Ring: If the oxopiperazine ring is substituted with a chiral center, reactions at adjacent positions can proceed with diastereoselectivity. For example, alkylation of the enolate of the lactam could be influenced by the existing stereochemistry.

Reduction of the Pyridine Ring: Catalytic hydrogenation of the pyridine ring can create new stereocenters in the resulting piperidine ring. The stereochemical outcome will depend on the catalyst and reaction conditions, and potentially on the influence of the adjacent chiral oxopiperazine ring if present.

The predictable regioselectivity of electrophilic substitution on the pyridine ring and the potential for stereocontrolled modifications of the oxopiperazine ring make this scaffold an interesting template for the design and synthesis of libraries of structurally diverse compounds.

Synthesis of Analogs for Structure-Reactivity Relationship (SAR) Studies of this compound Remains an Area for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the synthesis of analogs for the compound This compound with the explicit purpose of conducting Structure-Activity Relationship (SAR) analyses. While research into related chemical structures, such as pyridine derivatives and other carbothioamides, is prevalent, dedicated research on the targeted derivatization of this specific molecule has not been identified in the public domain.

The exploration of a compound's SAR is a cornerstone of medicinal chemistry, providing critical insights into how molecular modifications influence biological activity. This process typically involves the systematic synthesis of a series of analogs where specific parts of the parent molecule are altered. By observing the resulting changes in efficacy, potency, or other biological endpoints, researchers can deduce which structural features are essential for the desired activity.

For a molecule like This compound , a hypothetical SAR study would likely involve modifications at several key positions:

The Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at the available positions on the pyridine ring could probe the effects of electronics and sterics on activity.

The Piperazinone Ring: Alterations to the oxopiperazine moiety, such as substitution on the nitrogen atoms or changes to the ring structure itself, could be explored.

The Carbothioamide Group: This functional group offers several avenues for modification, including conversion to an amide or other bioisosteres, to understand its role in target binding.

The data generated from such a study would be invaluable for optimizing the compound's properties. For instance, identifying a "hotspot" on the molecule where modifications lead to a significant increase in activity could guide the design of more potent derivatives. Conversely, understanding which modifications diminish or abolish activity helps to define the essential pharmacophore.

Given the biological relevance of pyridine, piperazine, and carbothioamide motifs in numerous pharmacologically active agents, the synthesis and evaluation of analogs of This compound represents a promising, yet untapped, area of research. Future synthetic and medicinal chemistry efforts would be necessary to build a data-driven understanding of this compound's structure-activity landscape.

Applications As a Chemical Entity and Advanced Mechanistic Chemical Studies Non Clinical Focus

Utility as a Precursor or Intermediate in Complex Organic Synthesis

The molecular architecture of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide makes it a valuable precursor for the synthesis of more complex molecules. The carbothioamide group is a versatile functional handle that can undergo a variety of chemical transformations. For instance, it can be readily converted into other functional groups such as nitriles, amides, or esters. It can also participate in cyclization reactions to form heterocyclic systems.

A closely related compound, 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde, is commercially available and serves as a key starting material. bldpharm.com The aldehyde functionality can be transformed into the carbothioamide group through a multi-step synthesis, likely involving conversion to an oxime, followed by reduction to an amine, and subsequent reaction with a thiocarbonylating agent. This synthetic accessibility underscores the potential of the title compound as an intermediate in the preparation of a diverse array of pyridine-based compounds.

Furthermore, the oxopiperazine ring can be modified. The secondary amine within the piperazine (B1678402) ring can be alkylated or acylated, and the carbonyl group can be reduced or participate in condensation reactions. These modifications, coupled with the reactivity of the carbothioamide group, open avenues for the synthesis of complex scaffolds with potential applications in various fields of chemistry.

Development and Application as Chemical Probes for Investigating Non-Biological Systems

Due to its specific structural features, this compound has the potential to be developed into a chemical probe for studying non-biological systems. The pyridine (B92270) and carbothioamide moieties can act as hydrogen bond donors and acceptors, allowing the molecule to interact with various surfaces and materials. The sulfur atom in the carbothioamide group can also interact with soft metals.

For instance, this compound could be used to probe the surface of metal catalysts or to study the interactions within polymeric matrices. The photophysical properties of the pyridine ring could be exploited, where changes in fluorescence or UV-Vis absorbance upon binding to a target could be used as a detection mechanism. While specific studies on this compound as a chemical probe are not yet available, the principles of probe design suggest its suitability for such applications.

Mechanistic Studies of Chemical Interactions with Purified Macromolecules

The interaction of small molecules with purified macromolecules in cell-free systems is a cornerstone of understanding molecular recognition and enzyme inhibition. The carbothioamide group in this compound is of particular interest in this context. Carbothioamides are known to be effective metal chelators and can interact with metalloenzymes.

For example, studies on other pyridine carbothioamide derivatives have shown their ability to inhibit urease, a nickel-containing enzyme. The proposed mechanism involves the coordination of the carbothioamide sulfur and the pyridine nitrogen to the nickel ions in the active site of the enzyme. This chelation disrupts the catalytic activity of the enzyme. It is plausible that this compound could exhibit similar inhibitory activity against urease and other metalloenzymes.

Further mechanistic studies could involve isothermal titration calorimetry (ITC) to determine the binding affinity and thermodynamics of the interaction, as well as X-ray crystallography to elucidate the precise binding mode of the compound within the enzyme's active site.

Potential in Materials Science and Functional Molecule Design

The structural motifs present in this compound make it an attractive building block for materials science and the design of functional molecules. The pyridine nitrogen and the carbothioamide sulfur are excellent ligands for coordinating with a variety of metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

The ability of the molecule to form hydrogen bonds through the N-H groups of the piperazine and carbothioamide moieties, as well as the carbonyl oxygen, suggests its potential use in supramolecular chemistry. researchgate.netrsc.org These hydrogen bonds can direct the self-assembly of the molecules into well-defined architectures such as tapes, sheets, or three-dimensional networks. The formation of such supramolecular structures can lead to materials with interesting properties, such as liquid crystallinity or nonlinear optical activity.

Below is a table summarizing the potential coordination sites and non-covalent interactions for this compound:

| Functional Group | Potential Coordination Site/Interaction | Potential Application |

| Pyridine Nitrogen | Metal Coordination | Metal-Organic Frameworks, Catalysis |

| Carbothioamide Sulfur | Metal Coordination | Metal-Organic Frameworks, Sensors |

| Carbothioamide Nitrogen | Hydrogen Bonding | Supramolecular Assembly |

| Oxopiperazine Carbonyl | Hydrogen Bonding | Supramolecular Assembly |

| Oxopiperazine N-H | Hydrogen Bonding | Supramolecular Assembly |

Chemoinformatic Analysis for Structure-Reactivity Relationships in Related Chemical Scaffolds

Chemoinformatic tools can be employed to predict the reactivity and potential chemical properties of this compound based on its structure. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to predict which parts of the molecule are most likely to be involved in chemical reactions.

For example, the carbothioamide group is expected to be a key site for both nucleophilic and electrophilic attack. The sulfur atom is a soft nucleophile, while the carbon atom is electrophilic. The pyridine ring can act as a nucleophile at the nitrogen atom or undergo electrophilic substitution on the carbon atoms.

Structure-activity relationship (SAR) studies on related pyridine and piperazine derivatives can also provide insights into the potential chemical behavior of this compound. By comparing the known properties of similar molecules, it is possible to make educated predictions about the reactivity and stability of this compound. These computational studies can guide the design of future experiments and the development of new applications for this versatile chemical entity.

Future Directions and Emerging Research Avenues for 2 3 Oxopiperazin 1 Yl Pyridine 3 Carbothioamide Research

Integration of Advanced Automation and Artificial Intelligence in Synthesis and Characterization

The synthesis and characterization of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide and its derivatives are poised to be significantly accelerated through the adoption of advanced automation and artificial intelligence (AI). Automated synthesis platforms, capable of performing multi-step reactions with high precision and throughput, could be employed to rapidly generate a library of analogues. researchgate.net These systems allow for the systematic variation of substituents on both the pyridine (B92270) and piperazinone rings, facilitating a comprehensive exploration of the chemical space around the core structure.

AI and machine learning algorithms can play a pivotal role in optimizing reaction conditions and predicting the outcomes of synthetic routes. dlapiper.com By analyzing data from initial synthetic runs, these intelligent systems can identify the most efficient pathways, potentially reducing solvent usage and reaction times. Furthermore, AI can be instrumental in the deconvolution of complex analytical data, such as NMR and mass spectra, for the rapid and accurate characterization of newly synthesized compounds.

Table 1: Illustrative Application of AI in Optimizing a Hypothetical Synthesis Step

| Parameter | Traditional Approach (Manual Optimization) | AI-Driven Optimization |

| Solvent Screening | Trial and error with a limited set of common solvents. | Predictive modeling to suggest optimal solvents based on desired reaction kinetics and solubility parameters. |

| Temperature Control | Stepwise adjustments based on literature precedent for similar reactions. | Real-time monitoring and adjustment to maintain optimal reaction temperature for maximizing yield and minimizing byproducts. |

| Catalyst Loading | Incremental changes to catalyst concentration. | Algorithmic determination of the ideal catalyst loading to achieve high conversion with minimal catalyst waste. |

| Reaction Time | Fixed time points for analysis. | Continuous monitoring of reaction progress to determine the optimal endpoint, avoiding unnecessary energy consumption. |

Exploration of Novel Catalytic Methods for Derivatization and Functionalization

The chemical versatility of this compound can be significantly expanded through the exploration of novel catalytic methods for its derivatization and functionalization. The pyridine ring, in particular, offers multiple sites for C-H functionalization, a modern and atom-economical approach to creating new chemical bonds. researchgate.net Transition-metal catalysis, employing metals such as palladium, rhodium, and iridium, could enable the regioselective introduction of a wide array of functional groups at various positions on the pyridine core. beilstein-journals.orgnih.govnih.gov

Furthermore, the development of bespoke catalysts could allow for the selective functionalization of the piperazinone moiety or the carbothioamide group. For instance, photocatalysis could offer mild and selective methods for derivatization that are not achievable through traditional thermal methods. The exploration of enzymatic catalysis could also lead to highly specific and environmentally friendly transformations of the parent compound.

Deeper Computational Modeling for Predicting Structure-Property and Structure-Reactivity Relationships

Computational modeling is set to be a cornerstone in the future study of this compound, providing deep insights into its structure-property and structure-reactivity relationships. Density functional theory (DFT) calculations can be employed to predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, aiding in its experimental characterization. mdpi.com

Molecular dynamics simulations can offer a dynamic picture of the compound's conformational landscape and its interactions with its environment. rsc.org This is particularly relevant for understanding its solubility in different solvents and its potential to form stable complexes. Furthermore, computational methods can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic strategies for its derivatization. nih.govnih.gov

Table 2: Predicted Physicochemical Properties of this compound from Hypothetical Computational Modeling

| Property | Predicted Value | Method |

| Molecular Weight | 250.32 g/mol | N/A |

| LogP | 1.85 | ALOGPS |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Polar Surface Area | 95.7 Ų | N/A |

Potential in Advanced Material Science or Analytical Chemistry Applications (excluding biological or clinical contexts)

Beyond its potential in medicinal chemistry, this compound and its derivatives may find applications in advanced material science and analytical chemistry. The presence of multiple heteroatoms and aromatic rings suggests that the compound could act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or photophysical properties. nih.gov The carbothioamide group, in particular, is known for its ability to coordinate with a variety of metal ions.

In the realm of analytical chemistry, the compound could be investigated as a chromogenic or fluorogenic sensor for the detection of specific metal ions or anions. jocpr.commdpi.com The interaction of the analyte with the carbothioamide or the nitrogen atoms of the pyridine and piperazinone rings could lead to a measurable change in the compound's spectroscopic properties, forming the basis for a sensitive and selective analytical method. ojp.govnih.govoup.com

Green Chemistry Approaches in the Synthesis and Transformation of the Compound

Future research on this compound should prioritize the adoption of green chemistry principles to ensure that its synthesis and subsequent transformations are environmentally sustainable. mdpi.comresearchgate.netarabjchem.org This includes the use of renewable starting materials, the minimization of waste, and the use of safer solvents and reaction conditions. preprints.orgnih.gov

Microwave-assisted synthesis, for example, can often significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The use of water as a solvent, where possible, would also contribute to the green credentials of the synthetic routes. Furthermore, the development of catalytic methods that operate under mild conditions and with high atom economy will be crucial in minimizing the environmental impact of research and potential future production of this compound and its derivatives. bhu.ac.in

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine core functionalization. For example, one-pot synthesis using catalysts like ytterbium perfluorooctanoate (Yb(PFO)₃) or trifluoroethanol-mediated reactions can optimize the formation of pyridine-3-carbothioamide derivatives. Key intermediates, such as 3-cyanopyridines, are often prepared first, followed by piperazine ring introduction via nucleophilic substitution or condensation . Yield optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyridine precursor to piperazine derivatives).

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation typically employs ¹H-NMR , ¹³C-NMR , and ESI-MS . For instance, ¹H-NMR peaks at δ 8.6–8.8 ppm confirm pyridine protons, while δ 3.3–4.2 ppm corresponds to piperazine methylene groups. Mass spectrometry (e.g., HRMS-ESI) with observed m/z matching theoretical values (e.g., ±0.0004 accuracy) ensures molecular weight confirmation . X-ray crystallography may resolve ambiguities in stereochemistry if crystalline forms are obtainable.

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Common assays include kinase inhibition studies (e.g., EGFR/HER2 inhibition using ATPase activity assays in 96-well plates) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). For kinase assays, IC₅₀ values are determined by measuring residual enzyme activity after incubation with the compound at varying concentrations (e.g., 0.1–100 µM) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values across studies) be systematically addressed?

- Methodological Answer : Contradictions often arise from experimental variables such as enzyme source purity, buffer composition (e.g., Mg²⁺/Mn²⁺ concentration), or assay temperature. A robust approach includes:

- Standardizing protocols : Use recombinant enzymes from the same supplier and identical reaction buffers (e.g., 50 mM Tris-HCl, pH 7.5).

- Dose-response validation : Replicate assays with ≥3 independent trials and statistical analysis (e.g., ANOVA with post-hoc tests).

- Computational validation : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to identify structural determinants of activity .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Stability profiling : Conduct pH-dependent degradation studies (e.g., 1–13 pH range) using HPLC-UV to identify labile groups (e.g., thioamide hydrolysis at pH >10).

- Prodrug design : Modify the thioamide group to a thioether or carboxamide derivative to reduce metabolic susceptibility .

Q. How can computational methods predict off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore modeling : Tools like Schrödinger’s Phase map key interaction sites (e.g., hydrogen bonding with piperazine’s NH).

- Off-target screening : Use databases like ChEMBL or BindingDB to identify structurally similar ligands and their targets.

- MD simulations : Assess binding kinetics (e.g., RMSD <2 Å over 100 ns simulations) to rule out non-specific interactions .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- 2D-NMR (COSY, NOESY) : Assign proton-proton correlations to confirm piperazine ring conformation.

- X-ray photoelectron spectroscopy (XPS) : Verify sulfur oxidation states in the thioamide group.

- Tandem MS/MS : Fragment ions (e.g., m/z 154 for pyridine cleavage) confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products